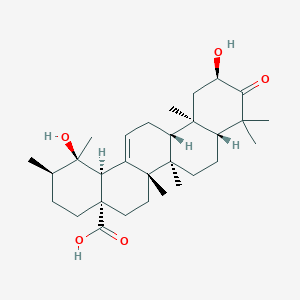
3-Chloro-4-(trifluoromethoxy)benzonitrile
Übersicht
Beschreibung
“3-Chloro-4-(trifluoromethoxy)benzonitrile” is a chemical compound with the CAS Number: 129604-26-8 . It has a molecular weight of 221.57 and its IUPAC name is 3-chloro-4-(trifluoromethoxy)benzonitrile .
Molecular Structure Analysis
The InChI code for “3-Chloro-4-(trifluoromethoxy)benzonitrile” is 1S/C8H3ClF3NO/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“3-Chloro-4-(trifluoromethoxy)benzonitrile” is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
I have conducted searches to gather information on the scientific research applications of 3-Chloro-4-(trifluoromethoxy)benzonitrile, but the available data is limited. Below are some applications based on the information found:
Synthesis of Fluvoxamine
This compound is a key intermediate in the synthesis of fluvoxamine , an antidepressant used in the treatment of major depressive disorder and anxiety disorders .
Nickel-Catalyzed Arylcyanation Reaction
It participates in nickel-catalyzed arylcyanation reactions, which are useful in organic synthesis for creating complex molecules .
Trifluoromethoxylation Reagents
The trifluoromethoxy group has unique features that make it valuable in various fields, including pharmaceuticals and agrochemicals. However, synthesizing CF3O-containing compounds remains challenging, and recent advances in trifluoromethoxylation reagents aim to make these compounds more accessible .
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with peripheral sensory trigeminal nerves .
Mode of Action
It’s worth noting that similar compounds have been found to participate in nickel-catalyzed arylcyanation reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s important to note that the compound should be stored in a sealed, dry environment at room temperature for optimal stability .
Eigenschaften
IUPAC Name |
3-chloro-4-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKCOGUNHYXLND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378745 | |
| Record name | 3-chloro-4-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(trifluoromethoxy)benzonitrile | |
CAS RN |
129604-26-8 | |
| Record name | 3-chloro-4-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)](/img/structure/B161575.png)





